molecular formula C21H26O3 B13416303 3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol

3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol

Cat. No.: B13416303
M. Wt: 326.4 g/mol
InChI Key: UZMYOUPJBRZVTD-YQPXSLGVSA-N
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Description

3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol is a synthetic steroid compound It is structurally related to estradiol, a naturally occurring estrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable steroid precursor.

    Methoxylation: Introduction of the methoxy group at the 3-position.

    Nor-Modification: Removal of the 19-methyl group to form the nor-steroid.

    Alkyne Introduction: Addition of the alkyne group at the 20-position.

    Final Modifications: Introduction of hydroxyl groups at the 16alpha and 17-positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of double bonds or ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroid compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and contraceptives.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol involves binding to estrogen receptors. This binding triggers a cascade of molecular events, leading to changes in gene expression and cellular function. The compound’s effects are mediated through pathways involving estrogen receptor activation and subsequent transcriptional regulation.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A naturally occurring estrogen with similar structural features.

    Ethinyl Estradiol: A synthetic estrogen used in oral contraceptives.

    Mestranol: Another synthetic estrogen with a similar structure.

Uniqueness

3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol is unique due to its specific modifications, such as the methoxy group and the alkyne group. These modifications confer distinct chemical and biological properties, making it valuable for specific applications in research and medicine.

Properties

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol

InChI

InChI=1S/C21H26O3/c1-4-21(23)19(22)12-18-17-7-5-13-11-14(24-3)6-8-15(13)16(17)9-10-20(18,21)2/h1,6,8,11,16-19,22-23H,5,7,9-10,12H2,2-3H3/t16-,17-,18+,19-,20+,21+/m1/s1

InChI Key

UZMYOUPJBRZVTD-YQPXSLGVSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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